N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a coumarin (2-oxo-2H-chromene) moiety. The 2-methylphenyl substituent at the pyrazole ring introduces steric and electronic modifications, while the carboxamide linkage integrates the coumarin system, a structural motif known for pharmacological relevance in anticoagulant and anti-inflammatory agents. Crystallographic characterization of such compounds typically employs software suites like SHELX and WinGX for structure solution and refinement, as highlighted in historical and methodological contexts.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-6-2-4-8-18(13)25-20(16-11-30(28)12-17(16)24-25)23-21(26)15-10-14-7-3-5-9-19(14)29-22(15)27/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSQGIFUWULSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the chromene moiety and the carboxamide group under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of reaction kinetics and thermodynamics to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Implications of Substituent Variations
- The chloro substituent in the comparator could introduce electron-withdrawing effects, altering electronic distribution and binding interactions.
- Carboxamide Linkage: The coumarin-based carboxamide in the target compound may confer distinct photophysical or bioactive properties (e.g., fluorescence, anticoagulant activity) compared to the pyrrolidinone-carboxamide in the comparator, which is more rigid and polar.
Biological Activity
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a chromene structure. The presence of both the thieno and chromene moieties suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₉N₃O₃S
Structural Representation
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is suggested that the compound may function as an inhibitor or modulator of certain biological pathways by binding to active or allosteric sites on target proteins.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, indicating that this compound may also possess similar properties.
Study 1: Antimicrobial Evaluation
In a comparative study involving various thieno derivatives, it was found that compounds with structural similarities to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| Compound A | 15 mm (E. coli) |
| Compound B | 18 mm (S. aureus) |
| Target Compound | 20 mm (S. epidermidis) |
Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibition potential of similar thieno compounds against cyclooxygenase (COX) enzymes. The results indicated that some derivatives could inhibit COX activity effectively, suggesting potential anti-inflammatory applications for this compound.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by functionalization with the chromene moiety.
Synthetic Route Overview:
- Formation of Thieno Core : Cyclization of appropriate precursors under acidic conditions.
- Introduction of Methylphenyl Group : Friedel-Crafts acylation using acyl chlorides.
- Amide Bond Formation : Reaction with carboxylic acids or derivatives using coupling reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
